molecular formula C22H20N6O4 B609943 PF-04937319 CAS No. 1245603-92-2

PF-04937319

Cat. No. B609943
Key on ui cas rn: 1245603-92-2
M. Wt: 432.4 g/mol
InChI Key: MASKQITXHVYVFL-UHFFFAOYSA-N
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Patent
US08735396B2

Procedure details

To a solution of the 5-methyl-2-aminopyrazine (38.9 g, 356 mmol) in dimethylether (315 mL) in a 3-neck flask equipped with overhead stirring and a condensor at 0° C. was added Me2AlCl (1 M solution in hexanes) (715 mL). The mixture was warmed at room temperature and stirred for 1.5 hours. In a separate flask, ethyl 4-(2-(dimethylcarbamoyl)pyrimidin-5-yloxy)-2-methylbenzofuran-6-carboxylate (I-2a: 52.6 g, 142.5 mmol) was dissolved in dimethylether (210 mL). This mixture was then added to the complexed amine. A gum precipitated upon scratching the flask and dissipated into a solid. The resultant reaction was refluxed for 3.5 hours HPLC indicated 93% complete. Five liters of Rochelles salt made up in water and 2 liters of 2-methyltetrahydrofuran was added to the mixture. The reaction mixture was then poured into the biphasic system. The mixture was allowed to stir with overhead stirring for 14 hours, after which time, a yellow solid precipitated. The solid was collected through filteration. The solid retained was washed with 2-methyltetrahydrofuran. The resultant solid was dried in vacuo oven overnight to afford the title compound N,N-dimethyl-5-(2-methyl-6-((5-methylpyrazin-2-yl)carbamoyl)benzofuran-4-yloxy)pyrimidine-2-carboxamide (2): (49.98 g, 81%)
Quantity
38.9 g
Type
reactant
Reaction Step One
Quantity
315 mL
Type
solvent
Reaction Step One
Quantity
715 mL
Type
reactant
Reaction Step Two
Name
ethyl 4-(2-(dimethylcarbamoyl)pyrimidin-5-yloxy)-2-methylbenzofuran-6-carboxylate
Quantity
52.6 g
Type
reactant
Reaction Step Three
Quantity
210 mL
Type
solvent
Reaction Step Three
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2 L
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[CH:4][C:5]([NH2:8])=[N:6][CH:7]=1.[Al](Cl)(C)C.[CH3:13][N:14]([CH3:39])[C:15]([C:17]1[N:22]=[CH:21][C:20]([O:23][C:24]2[C:29]3[CH:30]=[C:31]([CH3:33])[O:32][C:28]=3[CH:27]=[C:26]([C:34](OCC)=[O:35])[CH:25]=2)=[CH:19][N:18]=1)=[O:16].CC1CCCO1>COC.O>[CH3:39][N:14]([CH3:13])[C:15]([C:17]1[N:22]=[CH:21][C:20]([O:23][C:24]2[C:29]3[CH:30]=[C:31]([CH3:33])[O:32][C:28]=3[CH:27]=[C:26]([C:34](=[O:35])[NH:8][C:5]3[CH:4]=[N:3][C:2]([CH3:1])=[CH:7][N:6]=3)[CH:25]=2)=[CH:19][N:18]=1)=[O:16]

Inputs

Step One
Name
Quantity
38.9 g
Type
reactant
Smiles
CC=1N=CC(=NC1)N
Name
Quantity
315 mL
Type
solvent
Smiles
COC
Step Two
Name
Quantity
715 mL
Type
reactant
Smiles
[Al](C)(C)Cl
Step Three
Name
ethyl 4-(2-(dimethylcarbamoyl)pyrimidin-5-yloxy)-2-methylbenzofuran-6-carboxylate
Quantity
52.6 g
Type
reactant
Smiles
CN(C(=O)C1=NC=C(C=N1)OC1=CC(=CC2=C1C=C(O2)C)C(=O)OCC)C
Name
Quantity
210 mL
Type
solvent
Smiles
COC
Step Four
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
2 L
Type
reactant
Smiles
CC1OCCC1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with overhead stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
A gum precipitated
CUSTOM
Type
CUSTOM
Details
The resultant reaction
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3.5 hours HPLC
Duration
3.5 h
ADDITION
Type
ADDITION
Details
The reaction mixture was then poured into the biphasic system
STIRRING
Type
STIRRING
Details
to stir with overhead
STIRRING
Type
STIRRING
Details
stirring for 14 hours
Duration
14 h
CUSTOM
Type
CUSTOM
Details
after which time, a yellow solid precipitated
CUSTOM
Type
CUSTOM
Details
The solid was collected through filteration
WASH
Type
WASH
Details
The solid retained was washed with 2-methyltetrahydrofuran
CUSTOM
Type
CUSTOM
Details
The resultant solid was dried in vacuo oven overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
CN(C(=O)C1=NC=C(C=N1)OC1=CC(=CC2=C1C=C(O2)C)C(NC2=NC=C(N=C2)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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